(3-Ethyl-1-adamantyl)methanol
Overview
Description
(3-Ethyl-1-adamantyl)methanol is an organic compound characterized by the presence of an adamantane core substituted with an ethyl group and a hydroxymethyl group. The adamantane structure is known for its rigidity and stability, making derivatives of adamantane, such as this compound, of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1-adamantyl)methanol typically involves the alkylation of adamantane followed by a hydroxylation step. One common method includes:
Alkylation: Adamantane is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the 3-position.
Hydroxylation: The resulting (3-Ethyl-1-adamantyl) intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-Ethyl-1-adamantyl)aldehyde or (3-Ethyl-1-adamantyl)carboxylic acid.
Reduction: The compound can be reduced to form (3-Ethyl-1-adamantyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium dichromate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride for halogenation or amines for amination reactions.
Major Products:
Oxidation: (3-Ethyl-1-adamantyl)aldehyde, (3-Ethyl-1-adamantyl)carboxylic acid.
Reduction: (3-Ethyl-1-adamantyl)methane.
Substitution: (3-Ethyl-1-adamantyl)chloride, (3-Ethyl-1-adamantyl)amine.
Scientific Research Applications
(3-Ethyl-1-adamantyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a pharmacophore in drug design due to its rigid structure.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (3-Ethyl-1-adamantyl)methanol in biological systems involves its interaction with cellular membranes and proteins. The rigid adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial effects.
Comparison with Similar Compounds
- (1-Adamantyl)methanol
- (2-Adamantyl)methanol
- (3-Methyl-1-adamantyl)methanol
Comparison:
- Structural Differences: While (3-Ethyl-1-adamantyl)methanol has an ethyl group at the 3-position, similar compounds may have different substituents such as methyl or hydroxyl groups at various positions.
- Unique Properties: The presence of the ethyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(3-ethyl-1-adamantyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-12-4-10-3-11(5-12)7-13(6-10,8-12)9-14/h10-11,14H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWYCXNTFCFKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.